molecular formula C16H22BrNO4 B1404157 Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate CAS No. 1922702-02-0

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate

Cat. No.: B1404157
CAS No.: 1922702-02-0
M. Wt: 372.25 g/mol
InChI Key: ZTVUZOMRSCWUOP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate is a chemical compound with the molecular formula C16H22BrNO4 and a molecular weight of 372.25 g/mol. This compound is commonly used in organic synthesis, particularly in peptide and protein chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate can be synthesized through a multi-step process involving the protection of phenylalanine, bromination, and esterification. The general synthetic route involves:

    Protection of Phenylalanine: The amino group of phenylalanine is protected using tert-butoxycarbonyl (Boc) to form N-Boc-phenylalanine.

    Bromination: The protected phenylalanine undergoes bromination at the 3-position to form N-Boc-3-bromophenylalanine.

    Esterification: The carboxyl group of N-Boc-3-bromophenylalanine is esterified with ethanol to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same steps as described above. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Ester Hydrolysis: Acidic or basic conditions can be used for ester hydrolysis.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Deprotection Reactions: N-(tert-butoxycarbonyl)phenylalanine is formed.

    Ester Hydrolysis: 3-bromo-N-(tert-butoxycarbonyl)phenylalanine is formed.

Scientific Research Applications

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate is widely used in scientific research, particularly in the fields of:

    Chemistry: Used as a building block in the synthesis of peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate involves its role as a protected amino acid derivative. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective reactions at other sites. The bromine atom can participate in substitution reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate can be compared with other Boc-protected amino acid derivatives, such as:

  • Ethyl 3-bromo-N-(tert-butoxycarbonyl)alaninate
  • Ethyl 3-bromo-N-(tert-butoxycarbonyl)valinate
  • Ethyl 3-bromo-N-(tert-butoxycarbonyl)leucinate

These compounds share similar protective groups and bromination patterns but differ in their side chains, which can influence their reactivity and applications .

Properties

IUPAC Name

ethyl 3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVUZOMRSCWUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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